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Compound of Interest

Compound Name: BMS-986299

Cat. No.: B8201818

An Objective Comparison of BMS-986299 in Combination with Ipilimumab Versus Monotherapy
for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the therapeutic performance of BMS-986299, a
first-in-class NLRP3 inflammasome agonist, when used in combination with the CTLA-4
inhibitor ipilimumab, versus the respective monotherapies. The information is compiled from
available preclinical and clinical data to support researchers, scientists, and drug development
professionals.

Mechanism of Action

BMS-986299: This agent is a small molecule agonist of the NOD-, LRR-, and pyrin-domain
containing-3 (NLRP3) inflammasome.[1][2] Activation of the NLRP3 inflammasome is a key
event in the innate immune system, leading to the maturation and secretion of pro-inflammatory
cytokines such as Interleukin-1p3 (IL-13) and Interleukin-18 (IL-18).[2] These cytokines can
enhance adaptive immune responses and T-cell memory, potentially turning an
immunologically "cold" tumor microenvironment into a "hot" one, thereby making it more
susceptible to immune attack.[2] Preclinical studies have shown that BMS-986299 can induce
dendritic cell maturation, enhance T-cell activation, and, in combination with checkpoint
inhibitors, promote durable immunological memory in solid tumor models.[2]

Ipilimumab: Ipilimumab is a fully human monoclonal antibody that targets the Cytotoxic T-
Lymphocyte-Associated protein 4 (CTLA-4).[3][4] CTLA-4 is an immune checkpoint receptor on
the surface of T-cells that acts as a negative regulator of T-cell activation.[3][5] By binding to
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ligands like CD80/CD86 on antigen-presenting cells (APCs), CTLA-4 inhibits T-cell proliferation
and effector function.[3] Ipilimumab blocks this interaction, effectively "releasing the brakes" on
the T-cell response, which augments the activation and proliferation of tumor-infiltrating T-cells
and can reduce the function of immunosuppressive regulatory T-cells.[3][5]

Combination Therapy Rationale: The combination of an NLRP3 agonist with a CTLA-4 inhibitor
is based on a synergistic immuno-oncology approach. BMS-986299 initiates a potent innate
iImmune response within the tumor, increasing inflammation and antigen presentation. This
primed environment is then leveraged by ipilimumab, which sustains and amplifies the
subsequent T-cell-mediated adaptive immune attack on the tumor cells.
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Caption: Combined signaling pathway of BMS-986299 and Ipilimumab.
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Experimental Data

The primary source of clinical data for BMS-986299 as a monotherapy and in combination with
ipilimumab (and nivolumab) comes from a Phase I, first-in-human study (NCT03444753).[6][7]
[8] Data for ipilimumab monotherapy is drawn from various clinical trials in advanced

melanoma.
Efficacy Data
Key Efficacy
Therapy Arm Study Tumor Type(s) . Result
Metric
) Obijective No antitumor
BMS-986299 Advanced Solid o
NCT03444753 Response Rate activity noted.[6]
Monotherapy Tumors
(ORR) [9][10]
BMS-986299 + ] Overall Objective
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umors
Ipilimumab (ORR)
Observed in
TNBC, HR+
Confirmed Partial HER2- breast
Responses cancer, and
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Safety and Tolerability Data

Most Common

Treatment-Related
Therapy Arm Study Grade 3/4 TRAEs
Adverse Events

(TRAES)

Grade 1-2: Fever

BMS-986299 (79%), Leukocytosis Tubulointerstitial
NCT03444753 . " .
Monotherapy (42%), Neutrophilia nephritis (1 patient).[8]
(38%).[6]

Hepatitis, colitis,
Grade 1-2: Fever

BMS-986299 + - diabetic ketoacidosis,
) (70%), Neutrophilia _
Nivolumab + NCT03444753 ) elevated liver
- (36%), Leukocytosis )
Ipilimumab enzymes (1 patient

(33%).[6][9][10] each).[8]

Immune-related AEs

any grade) occurred
Gastrointestinal ( ye ) )

in ~64% of patients;

Grade 3-4

gastrointestinal events

Ipilimumab Pooled Analysis (14 (diarrhea, colitis),
Monotherapy trials) Dermatologic (rash,

pruritus).[14][15]
were most common.

[11][14]

Experimental Protocols
Key Clinical Trial: NCT03444753

This was a Phase |, multicenter, open-label study designed to assess the safety, tolerability,
and preliminary efficacy of intra-tumoral BMS-986299 alone and in combination with nivolumab
and ipilimumab.[8][16]

o Patient Population: Adults (=18 years) with histologically confirmed advanced or metastatic
solid tumors with accessible lesions for intra-tumoral injection.[9][10] A significant portion of
enrolled patients (58%) had received prior immunotherapy.[6][7]

e Study Design:
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o Part 1A (Monotherapy): Dose escalation of intra-tumoral BMS-986299 across 7 cohorts
(75ug to 4000ug) to determine safety and tolerability.[8]

o Part 1B (Combination Therapy): Dose escalation of intra-tumoral BMS-986299 across 3
cohorts (75ug to 2000ug) combined with fixed doses of intravenous nivolumab (480 mg
every 4 weeks) and ipilimumab (1 mg/kg every 8 weeks).[8]

o Patients in Part 1A who did not respond could cross over to the combination therapy arm.

[6]i8]

e Drug Administration:

o BMS-986299: Administered intra-tumorally on days 1, 8, 15, 22, and 29 for the first cycle,
and then on days 1 and 29 for subsequent cycles.[8]

e Endpoints:
o Primary: Safety and tolerability, incidence of dose-limiting toxicities (DLTSs).[8]

o Secondary: Objective response rate (ORR), duration of response (DOR),
pharmacokinetics, and pharmacodynamic markers (e.g., changes in serum cytokines and
tumor-infiltrating lymphocytes).[6][9]

Caption: Experimental workflow for the NCT03444753 Phase | trial.

Conclusion

The available data from the Phase | NCT03444753 study indicates that while BMS-986299
monotherapy did not demonstrate anti-tumor activity, its combination with the checkpoint
inhibitors nivolumab and ipilimumab showed modest clinical efficacy in a heavily pre-treated
patient population, with an overall objective response rate of 10%.[6][7][9][10] The safety profile
of the combination therapy was considered manageable and generally well-tolerated, with the
most common adverse events being low-grade fever and changes in white blood cell counts.[6]

[°]

Compared to ipilimumab monotherapy, which has a response rate in the range of 6-11% in
advanced melanoma, the triple combination shows preliminary promise in other solid tumor
types.[11][12] However, the toxicity profile of the combination, while manageable in the Phase |
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setting, involves a different spectrum of adverse events (primarily inflammatory responses from
BMS-986299) compared to the well-documented immune-related adverse events of
ipilimumab.[6][14]

Further investigation in larger, randomized trials is necessary to definitively establish the clinical
benefit and safety of adding BMS-986299 to an ipilimumab-based immunotherapy regimen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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